Ac-RLR-AMC is classified as a fluorogenic substrate and falls under the category of synthetic peptides used in protease assays. It is derived from a specific amino acid sequence consisting of arginine-leucine-arginine, with acetyl groups at both ends to enhance its stability and solubility. The compound is commercially available and can be sourced from various chemical suppliers specializing in biochemical reagents.
The synthesis of Ac-RLR-AMC (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The general steps include:
This method ensures that the final product is highly pure and suitable for use in sensitive fluorescence-based assays.
Ac-RLR-AMC primarily undergoes enzymatic cleavage reactions when exposed to proteolytic enzymes such as those found in the 26S proteasome. The reaction mechanism involves:
The major product formed from this reaction is the fluorescent amino-4-methylcoumarin, which can be quantified using fluorescence spectrometry.
The mechanism of action for Ac-RLR-AMC involves its interaction with the catalytic sites of the proteasome. Upon binding, the proteasome cleaves the peptide bond within Ac-RLR-AMC, leading to the release of amino-4-methylcoumarin. This process can be summarized as follows:
This mechanism allows researchers to quantify proteasome activity based on fluorescence measurements.
Ac-RLR-AMC (trifluoroacetate salt) exhibits several notable physical and chemical properties:
These properties make Ac-RLR-AMC an effective tool for studying proteolytic activity in various biological systems.
Ac-RLR-AMC is primarily utilized in scientific research for:
Ac-RLR-AMC (trifluoroacetate salt) (Ac-Arg-Leu-Arg-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate engineered to measure the trypsin-like (T-L) activity of the 26S proteasome. Its design centers on the recognition motif for proteasomal β2 subunits, which preferentially cleave after basic residues (arginine or lysine). The substrate comprises three key elements: an acetyl (Ac) N-terminal capping group, the tripeptide sequence Arg-Leu-Arg, and the C-terminal fluorophore 7-amino-4-methylcoumarin (AMC). In intact Ac-RLR-AMC, the AMC moiety is non-fluorescent due to quenching by the peptide backbone. Proteasomal cleavage at the carboxyl terminus of the C-terminal arginine residue liberates free AMC, which emits intense blue fluorescence (excitation/emission maxima: 380 nm/440–460 nm). This fluorescence increase provides a direct, real-time quantitative measure of proteasomal T-L activity [1].
The catalytic mechanism hinges on the precise molecular recognition of the Arg-Leu-Arg sequence by the substrate-binding pockets of the proteasomal β2 subunit. Structural studies reveal that the guanidinium groups of the arginine residues form critical ionic interactions with complementary acidic residues within the β2 active site, positioning the scissile bond (Arg-AMC) optimally for nucleophilic attack. The catalytic N-terminal threonine residue (Thr1) of the β2 subunit acts as both the proton acceptor and nucleophile, facilitating hydrolysis of the peptide-AMC bond. This cleavage releases the highly fluorescent AMC chromophore, whose fluorescence quantum yield increases ~100-fold upon liberation from the peptide. The reaction kinetics follow Michaelis-Menten behavior, enabling precise quantification of enzymatic velocity (Vmax) and substrate affinity (Km). This specificity and the robust fluorescence signal make Ac-RLR-AMC a gold standard for assaying T-L activity in purified 26S complexes, cell lysates, and live-cell imaging applications [1] [6].
While Ac-RLR-AMC is widely adopted, other fluorogenic substrates target the proteasome's T-L activity. Key comparisons include:
Table 1: Kinetic Parameters of Fluorogenic Substrates for Proteasome Trypsin-like Activity
| Substrate | Proteasome Source | Km (μM) | Vmax (pmol AMC/min/μg) | Primary Activity Targeted | Key Structural Features |
|---|---|---|---|---|---|
| Ac-RLR-AMC | Human 26S | 25 - 50 | 120 - 180 | Trypsin-like (β2) | Ac-Arg-Leu-Arg-AMC; Basic C-terminus |
| Boc-LRR-AMC | Human 26S | 50 - 100 | 80 - 120 | Trypsin-like (β2) | Boc-Leu-Arg-Arg-AMC; Bulkier N-cap |
| Z-LLE-AMC | Human 26S | >100 | 30 - 60 | Caspase-like (β1) | Z-Leu-Leu-Glu-AMC; Acidic C-terminus |
Ac-RLR-AMC generally demonstrates superior performance due to its optimal combination of moderate Km (indicating good affinity) and high Vmax (indicating efficient turnover), resulting in the highest catalytic efficiency (Kcat/Km) among common T-L substrates. Its sequence (Arg-Leu-Arg) closely mimics natural proteasomal cleavage sites, enhancing physiological relevance [1] [6].
The 26S proteasome is a 2.4 MDa complex comprising the 20S core particle (CP) capped by one or two 19S regulatory particles (RP). The 19S RP is essential for recognizing, unfolding, and translocating polyubiquitinated substrates into the 20S CP for degradation. This process is strictly ATP-dependent. Ac-RLR-AMC, while not ubiquitinated itself, requires the 19S RP for efficient engagement and processing by the intact 26S complex, making its cleavage highly sensitive to ATP concentration [2].
ATP hydrolysis within the 19S RP drives multiple conformational changes essential for Ac-RLR-AMC degradation:
Quantifying T-L activity using Ac-RLR-AMC requires precise ATP concentration optimization. Insufficient ATP limits gate opening and translocation, while excessive ATP can lead to inhibitory effects or wasteful hydrolysis unrelated to proteasome function. Optimal ranges vary slightly depending on the proteasome source and assay buffer composition:
Table 2: Optimization of ATP Concentration for Ac-RLR-AMC Hydrolysis by Different Proteasome Preparations
| Proteasome Source | Recommended [ATP] | ATP Regeneration System? | Effect of ATP Depletion | Effect of Excess ATP (>10 mM) |
|---|---|---|---|---|
| Purified Human/Murine 26S | 2 - 5 mM | Essential | >80% loss of Vmax; Km increase 2-5 fold | Mild inhibition; increased background |
| Mammalian Tissue/Cell Lysate | 1 - 2 mM | Recommended | 60 - 80% loss of Vmax; Km increase 2-3 fold | Minimal additional gain; cost increase |
| Yeast 26S | 2 - 4 mM | Essential | >90% loss of Vmax; Km increase 3-6 fold | Mild inhibition |
Therefore, rigorous quantification of trypsin-like activity using Ac-RLR-AMC necessitates strict control and optimization of ATP concentration within the physiological range (typically 1–5 mM) and inclusion of an ATP-regenerating system to maintain proteasomal ATPase activity and gate opening throughout the assay duration [2].
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